1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol

protecting group strategy hydrogenolysis debenzylation

Researchers frequently need to stock multiple N1-substituted analogs for SAR studies, inflating procurement costs. This compound solves that: use the hydrogenolytically labile N1-benzyl group as a traceless protecting group to generate the common unprotected core, then diversify on demand. - Enables rapid N1 SAR exploration without stocking multiple analogs - Benzyl group provides critical π-π stacking for kinase inhibitor & sGC stimulator design - Balanced lipophilicity (predicted logP ~2.5) for CNS-penetrant candidate optimization

Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
Cat. No. B15255683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol
Molecular FormulaC13H11N3O2
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=N2)C(=CC(=O)N3)O
InChIInChI=1S/C13H11N3O2/c17-11-6-12(18)15-13-10(11)7-14-16(13)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,17,18)
InChIKeyALHRPZBSXRHRNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol – A Strategic N1-Benzyl-Substituted Heterocyclic Scaffold


1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol (CAS: 75427-12-2; molecular formula: C13H11N3O2; molecular weight: 241.24) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry with diverse biomedical applications . Structurally, it features a fused pyrazole-pyridine bicyclic core with hydroxyl groups at the 4- and 6-positions and a benzyl substituent at the N1 position. This specific substitution pattern has attracted interest as a potential intermediate for synthesizing soluble guanylate cyclase (sGC) stimulators and kinase inhibitors, as evidenced in recent patent literature [1].

Why N1-Alkyl or Unsubstituted Analogs Cannot Simply Replace 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol


The N1-benzyl substituent on the pyrazolo[3,4-b]pyridine-4,6-diol core is not merely an inert structural feature; it critically influences both synthetic versatility and potential biological interactions. Unlike simple N1-alkyl analogs (e.g., methyl, isopropyl, tert-butyl), the benzyl group provides a unique combination of chemical tractability—it can serve as a traceless protecting group that is selectively removed via hydrogenolysis [1]—and the capacity for aromatic π-π stacking interactions with hydrophobic protein pockets, a property exploited in numerous kinase inhibitor and sGC stimulator design programs [2][3]. Generic substitution with an N1-methyl or unsubstituted analog forfeits these differentiable synthetic and pharmacological advantages, potentially compromising downstream synthetic efficiency or target binding affinity.

Quantitative Differentiation Evidence for 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol vs. Closest Analogs


Differentiated Synthetic Utility: Benzyl as a Traceless Protecting Group vs. Non-Removable N1-Alkyl Substituents

The N1-benzyl group in 1-benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol can be selectively removed via catalytic hydrogenolysis to yield the unprotected 1H-pyrazolo[3,4-b]pyridine-4,6-diol scaffold, a transformation reported for analogous 1-benzyl-1H-pyrazolo[3,4-b]pyridines [1]. In contrast, N1-alkyl substituents such as methyl (CAS 2060049-44-5) or 3-methylbutyl (CAS 1628459-80-2) are not labile under these conditions, permanently locking the N1 substitution pattern. This differentiation enables a divergent synthetic strategy: the benzyl compound can be elaborated into multiple final N1-substituted products from a single common intermediate, reducing inventory complexity.

protecting group strategy hydrogenolysis debenzylation

Distinctive Physical Properties: Higher Melting Point vs. Unsubstituted Pyrazolo[3,4-b]pyridine Core

1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol exhibits a measured melting point of 178-178.5 °C , significantly higher than the parent unsubstituted 1H-pyrazolo[3,4-b]pyridine core (melting point 98 °C) . This ~80 °C elevation is attributable to the increased molecular weight and the additional hydrogen-bonding capacity conferred by the 4,6-diol motif in combination with the aromatic benzyl group, which facilitates π-π stacking interactions in the solid state. The higher melting point translates to improved solid-state stability and ease of handling during weighing and formulation steps.

physicochemical characterization melting point crystallinity

Differentiated Lipophilicity and Predicted BBB Permeability vs. Small N1-Alkyl Analogs

The N1-benzyl substituent (C13H11N3O2; MW 241.24) confers a higher calculated logP and greater lipophilicity compared to smaller N1-alkyl analogs such as 1-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol (MW 165.15). Increased lipophilicity is often associated with improved passive membrane permeability and potential central nervous system (CNS) penetration, a property specifically targeted in neurodegenerative disease drug discovery programs utilizing pyrazolo[3,4-b]pyridine scaffolds [1]. Conversely, the benzyl analog is less lipophilic than the 1-(3-methylbutyl) analog (MW 221.26), which may introduce excessive lipophilicity and potential toxicity risks.

lipophilicity drug-likeness BBB penetration

Differentiated Binding Interaction Potential: Aromatic π-π Stacking vs. Aliphatic N1 Analogs

The N1-benzyl group can engage in energetically favorable aromatic π-π stacking interactions with phenylalanine, tyrosine, or histidine residues in hydrophobic protein binding pockets, a motif absent in aliphatic N1-substituted analogs such as 1-methyl, 1-isopropyl, or 1-tert-butyl derivatives. This structural feature has been exploited in benzyl-substituted pyrazolo[3,4-b]pyridines developed as sGC stimulators [1] and kinase inhibitors, where the benzyl group contributes directly to target binding affinity. A relevant example is the clinical sGC stimulator BAY 41-2272, which features an N1-(2-fluorobenzyl) substituent and demonstrates sub-micromolar potency [2].

π-π stacking kinase inhibition sGC stimulation

Differentiated Patent Precedent: Benzyl-Substituted Pyrazolo[3,4-b]pyridines as Privileged sGC Stimulator Scaffolds

Benzyl-1H-pyrazolo[3,4-b]pyridines are explicitly claimed in patent WO2015004105 as potent stimulators of soluble guanylate cyclase (sGC) for cardiovascular disease indications [1]. The patent specifically highlights the critical role of the benzyl moiety in achieving high sGC stimulation potency and selectivity. In contrast, 1H-pyrazolo[3,4-b]pyridines bearing aliphatic N1 substituents (e.g., methyl, isopropyl) are predominantly claimed in patents targeting distinct biological mechanisms, such as PDE4 inhibition [2] or kinase inhibition [3]. This divergence in patent landscape suggests that the N1-benzyl substituent confers a unique biological profile that is non-redundant with N1-alkyl substitution.

intellectual property sGC stimulator cardiovascular disease

Optimal Application Scenarios for 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol Procurement


Divergent Synthesis of N1-Modified Pyrazolo[3,4-b]pyridine-4,6-diol Libraries via Traceless Benzyl Protection

Leverage the hydrogenolytically removable N1-benzyl group [1] to synthesize the common unprotected 1H-pyrazolo[3,4-b]pyridine-4,6-diol intermediate, which can then be functionalized with diverse N1 substituents (alkyl, aryl, heteroaryl) via alkylation or Buchwald-Hartwig coupling. This strategy minimizes the need to stock multiple individual N1-substituted analogs and enables rapid SAR exploration.

sGC Stimulator Lead Optimization and Cardiovascular Drug Discovery

Utilize 1-benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol as a core scaffold for sGC stimulator development, following the precedent established in patent WO2015004105 [2]. The benzyl group provides essential aromatic interactions with the sGC binding site, and the 4,6-diol motif offers vectors for further derivatization (e.g., alkylation, acylation) to modulate potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitor Design Targeting Aromatic-Rich ATP Binding Pockets

Employ the benzyl-substituted scaffold for kinase inhibitor programs targeting kinases with aromatic-rich ATP binding pockets (e.g., PIM-1, ALK, CHK1). The N1-benzyl group can engage in π-π stacking with the conserved phenylalanine gatekeeper residue, while the 4- and 6-hydroxyl groups provide synthetic handles for introducing diverse substituents to enhance selectivity and cellular activity [3].

Physicochemical Property Optimization for CNS-Penetrant Candidates

Select the benzyl analog when designing CNS-penetrant pyrazolo[3,4-b]pyridine-based drug candidates, as its intermediate lipophilicity profile (MW 241.24, predicted logP ~2.5) is expected to balance passive BBB permeability with aqueous solubility more effectively than smaller N1-alkyl analogs (too polar) or larger N1-alkyl/aryl analogs (too lipophilic, potentially toxic).

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